N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1235441-84-5
VCID: VC2815274
InChI: InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+
SMILES: C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

CAS No.: 1235441-84-5

Cat. No.: VC2815274

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine - 1235441-84-5

Specification

CAS No. 1235441-84-5
Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
IUPAC Name (NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Standard InChI InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+
Standard InChI Key AOYSLDHTDNNBDE-CXUHLZMHSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2
SMILES C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
Canonical SMILES C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2

Introduction

Chemical Identity and Properties

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine represents a specialized chemical entity containing multiple functional groups. This section details its fundamental chemical properties and structural characteristics essential for understanding its potential reactivity and applications.

Basic Chemical Information

The compound's chemical identity is defined by several key parameters, as outlined in Table 1 below.

Table 1: Chemical Identity Parameters of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

ParameterInformation
CAS Number1235441-84-5
Molecular FormulaC₁₅H₁₃N₃O₂
Molecular Weight267.28 g/mol
IUPAC Name(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Standard InChIInChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+
Standard InChIKeyAOYSLDHTDNNBDE-CXUHLZMHSA-N
Canonical SMILESC1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
PubChem Compound ID47002936

The compound features an imidazo[1,2-a]pyridine core connected via a methoxy linkage to a phenyl group substituted with a methylidene hydroxylamine moiety. This structural arrangement contributes to the compound's chemical behavior and potential biological interactions.

Current Research Status and Knowledge Gaps

Recommended Research Directions

Based on the current state of knowledge, several research directions would be valuable for advancing understanding of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine:

  • Development and optimization of synthetic routes specifically for this compound, with detailed characterization of intermediates and final products

  • In vitro screening for biological activities, particularly in anticancer, antimicrobial, and antiviral assays based on the known activities of related compounds

  • Molecular docking studies to predict potential biological targets and interactions

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of physicochemical properties relevant to drug development, such as solubility, stability, and membrane permeability

These research directions would address the current knowledge gaps and provide a more comprehensive understanding of this compound's potential utility in pharmaceutical research and other applications.

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